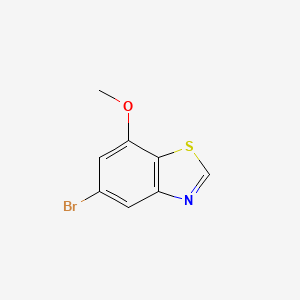

5-Bromo-7-methoxybenzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNOS |

|---|---|

Molecular Weight |

244.11 g/mol |

IUPAC Name |

5-bromo-7-methoxy-1,3-benzothiazole |

InChI |

InChI=1S/C8H6BrNOS/c1-11-7-3-5(9)2-6-8(7)12-4-10-6/h2-4H,1H3 |

InChI Key |

WQVUOOBSCZEPBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1SC=N2)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Bromo 7 Methoxybenzothiazole

Retrosynthetic Analysis of 5-Bromo-7-methoxybenzothiazole

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical steps known as disconnections. prepchem.com For this compound, the analysis begins by disconnecting the benzothiazole (B30560) core itself, which is a common and reliable transformation.

The most logical disconnection is the C-S and C=N bonds of the thiazole (B1198619) ring. This disconnection corresponds to well-established benzothiazole syntheses from 2-aminothiophenol (B119425) precursors. mdpi.comwikipedia.org This step reveals a key intermediate: a disubstituted 2-aminothiophenol. Further disconnection of the C-Br and C-O bonds is less ideal as it would require functionalizing a pre-formed benzothiazole ring, which can lead to issues with regioselectivity.

A more robust strategy involves disconnecting the thiazole ring to reveal a substituted aniline (B41778) precursor. This approach, central to methods like the Hugerschoff and Jacobsen syntheses, builds the heterocyclic ring from a readily available, appropriately functionalized benzene (B151609) derivative. This leads to a primary precursor such as 4-bromo-2-isothiocyanato-1-methoxybenzene or, more fundamentally, 5-bromo-3-methoxyaniline . This aniline derivative is a strategic starting point, as the relative positions of the amino, methoxy (B1213986), and bromo groups are already set, simplifying the challenge of regioselectivity in the final product.

Established Synthetic Routes to the Benzothiazole Core Precursors

The synthesis of the benzothiazole ring system is a well-documented area of heterocyclic chemistry. Several robust methods exist, primarily revolving around the use of substituted anilines or their corresponding 2-aminothiophenols.

One of the most fundamental methods is the condensation of a 2-aminothiophenol with various carbonyl compounds. ekb.eg Depending on the reaction partner, a variety of 2-substituted benzothiazoles can be formed. For instance, reacting 2-aminothiophenol with aldehydes, ketones, or carboxylic acids (or their derivatives) under catalytic conditions effectively constructs the thiazole ring. mdpi.commdpi.com The required 2-aminothiophenol precursors can be synthesized through methods such as the reduction of 2-nitrobenzenesulfonyl chlorides or the hydrolysis of mercaptobenzothiazoles derived from anilines. prepchem.comwikipedia.orgijpsonline.com

A more direct and widely used approach for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of arylthioureas, a reaction often categorized as the Hugerschoff benzothiazole synthesis. researchgate.netrjpbcs.com In this method, a substituted aniline is treated with a thiocyanate (B1210189) salt (e.g., KSCN, NaSCN, or NH₄SCN) to form an in situ arylthiourea intermediate. sphinxsai.comresearchgate.net Subsequent treatment with an oxidizing agent, most commonly bromine in acetic acid, effects the electrophilic cyclization to yield the 2-aminobenzothiazole (B30445) core. rjpbcs.comsphinxsai.com This method is particularly powerful as it allows for the direct conversion of a wide range of substituted anilines into the corresponding benzothiazole structures. researchgate.net

Targeted Synthesis of this compound via Positional Functionalization

The targeted synthesis of this compound requires careful control over the placement of the bromo and methoxy substituents on the benzene ring. The most efficient strategies typically involve constructing the benzothiazole ring from a precursor that already contains one or both of these functional groups in the correct positions.

Strategies for Regioselective Bromination at the 5-Position

Achieving bromination specifically at the C-5 position of the benzothiazole ring is a critical step that can be approached in two primary ways: direct bromination of a pre-formed ring or by using a directed synthesis involving a Sandmeyer reaction.

Direct electrophilic bromination of a 7-methoxybenzothiazole intermediate is one potential route. The methoxy group at C-7 is an activating, ortho-para directing group. This would direct incoming electrophiles to the C-6 (ortho) and C-8 (ortho, ring-junction) and C-4 (para) positions. Achieving selective bromination at C-5, which is meta to the methoxy group, would be challenging and likely result in a mixture of products. nih.gov

A more controlled and regioselective approach is to perform the bromination reaction on the aniline precursor before the benzothiazole ring is formed. For example, starting with 3-methoxyaniline , electrophilic bromination would be directed by both the amino and methoxy groups to the C-4 position (ortho to the amino group and para to the methoxy group), yielding 4-bromo-3-methoxyaniline (B105682) . Subsequent cyclization of this intermediate using the Hugerschoff method (reaction with KSCN and Br₂) would directly produce 2-amino-5-bromo-7-methoxybenzothiazole , which can then be converted to the target compound if the 2-amino group is not desired.

The Sandmeyer reaction offers a highly reliable and regioselective method for introducing a halogen atom onto an aromatic ring. wikipedia.orglscollege.ac.in This multi-step sequence provides unambiguous placement of the bromine atom, avoiding the potential for isomeric mixtures common in direct electrophilic substitution. masterorganicchemistry.comnih.gov The sequence for this specific target would be:

Nitration: Start with a 7-methoxybenzothiazole precursor. Electrophilic nitration would place a nitro group at the C-5 position.

Reduction: The resulting 7-methoxy-5-nitrobenzothiazole is then reduced to form 5-amino-7-methoxybenzothiazole .

Diazotization: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr).

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which displaces the diazonium group with a bromine atom, yielding the final This compound . lscollege.ac.in

While this method involves more steps, its predictability and high regioselectivity make it a superior strategy for synthesizing specifically substituted aromatic compounds. nih.govnih.gov

Strategies for Regioselective Methoxylation at the 7-Position

The introduction of the methoxy group at the C-7 position is most effectively accomplished by starting with a precursor that already contains this functionality. The synthesis of 2-amino-6-methoxybenzothiazole derivatives has been reported, demonstrating the feasibility of carrying the methoxy group through the cyclization process. iosrjournals.org

The most direct and logical pathway to this compound involves starting with 3-methoxyaniline . As described previously, this starting material can be brominated to 4-bromo-3-methoxyaniline . This disubstituted aniline then serves as the direct precursor for the benzothiazole ring construction. Applying the Jacobsen or Hugerschoff synthesis conditions (e.g., KSCN/Br₂) to 4-bromo-3-methoxyaniline would lead to the formation of the desired 5-bromo-7-methoxy-substituted benzothiazole core. rjpbcs.comresearchgate.net

Alternative, though less common, strategies could include nucleophilic aromatic substitution on a precursor with a suitable leaving group at the C-7 position, or the O-methylation of a 5-bromo-7-hydroxybenzothiazole intermediate. However, the synthesis of these specific precursors can be more complex than simply starting with the appropriately substituted aniline. Therefore, building the ring from a pre-functionalized starting material remains the most efficient and widely adopted strategy.

Nucleophilic Substitution Reactions for Methoxy Group Introduction

One potential pathway for introducing the methoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy would typically involve a precursor such as 5,7-dibromobenzothiazole. In a procedure analogous to the synthesis of 7-bromo-5-methoxyquinoline (B1376925) google.com, 5,7-dibromobenzothiazole could be reacted with sodium methoxide (B1231860) in a suitable solvent system, such as a mixture of methanol (B129727) and dimethylformamide (DMF). The reaction would likely require heating to facilitate the substitution of one of the bromine atoms with the methoxy group.

It is important to note that this reaction can potentially yield a mixture of two isomeric products: the desired this compound and 5-methoxy-7-bromobenzothiazole. The regioselectivity of this substitution would be influenced by the electronic effects of the thiazole ring and the existing bromo substituent. Consequently, a subsequent purification step, such as column chromatography, would be essential to isolate the desired 7-methoxy isomer.

Alkylation of Hydroxy-Substituted Benzothiazoles

An alternative and often more regioselective method for introducing the methoxy group is through the alkylation of a 7-hydroxybenzothiazole precursor, specifically 5-bromo-7-hydroxybenzothiazole. This Williamson ether synthesis approach involves deprotonating the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with a methylating agent.

Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of methylating agent can vary, with methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) being frequently employed. The reaction is typically carried out in an aprotic polar solvent like acetone (B3395972) or acetonitrile (B52724). This method generally offers high yields and avoids the issue of isomeric mixtures, provided the starting 7-hydroxybenzothiazole is selectively synthesized.

Sequential Functionalization Strategies for Orthogonal Group Introduction

The synthesis of this compound necessitates the controlled, sequential introduction of the bromo and methoxy groups onto the benzothiazole framework. The order of these functionalization steps is critical to achieving the desired substitution pattern.

One plausible strategy begins with a suitably substituted aniline, such as 3-bromo-5-methoxyaniline. This starting material could undergo a cyclization reaction to form the benzothiazole ring. A common method for this transformation is the reaction with potassium thiocyanate in the presence of bromine, which acts as a catalyst for the oxidative cyclization of the intermediate thiourea. researchgate.net This approach directly installs the desired 5-bromo and 7-methoxy substituents on the final benzothiazole product.

Alternatively, one could start with 7-methoxybenzothiazole and perform an electrophilic bromination. Due to the directing effects of the methoxy group and the thiazole ring, the bromine would likely be directed to the 5-position. Reagents such as N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or carbon tetrachloride are commonly used for such brominations.

Alternative and Novel Synthetic Approaches for this compound Analogues

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These modern approaches are highly applicable to the synthesis of complex molecules like this compound.

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of benzothiazoles, several green methodologies have been reported. These include solvent-free reactions and the use of greener solvents like ethanol (B145695). researchgate.netorganic-chemistry.org For instance, the condensation of 2-aminothiophenols with various aldehydes or acyl chlorides can be performed under solvent-free conditions, often with high yields and short reaction times. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, accelerating reactions and often leading to cleaner products. acs.org The use of ultrasound-assisted synthesis in the presence of a recyclable catalyst like sulfated tungstate (B81510) also represents a green and efficient protocol for generating 2-substituted benzothiazoles. researchgate.net These principles could be applied to the synthesis of this compound, for example, by performing the cyclization of a suitably substituted 2-aminothiophenol under solvent-free or microwave conditions.

| Green Synthesis Approach | Key Features | Potential Application to this compound Synthesis |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and potential environmental impact. researchgate.net | Cyclization of 2-amino-4-bromo-6-mercaptophenol with a suitable reagent could be performed under solvent-free conditions. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions, often leading to shorter reaction times and higher yields. acs.org | The Williamson ether synthesis to introduce the methoxy group could potentially be accelerated using microwave irradiation. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance reaction rates and yields. researchgate.net | The condensation reaction to form the benzothiazole ring could be facilitated by ultrasound. |

| Use of Greener Solvents | Replaces hazardous organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.netorganic-chemistry.org | Recrystallization and purification steps could be designed to use ethanol as a greener solvent. |

Catalytic Methodologies for C-Br and C-O Bond Formation and Functionalization

Modern catalytic methods offer efficient and selective ways to form carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds, which are central to the synthesis of this compound.

For C-Br bond formation, various catalytic systems have been developed. For instance, bifunctional catalysts have been shown to promote highly enantioselective bromolactonizations, demonstrating the potential for catalytic control in bromination reactions. google.commdpi.com While not directly applicable to the aromatic bromination required here, it highlights the advancements in catalytic halogenation. More relevantly, the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst can be an effective method for the regioselective bromination of activated aromatic rings.

For C-O bond formation, particularly for the introduction of the methoxy group, copper-catalyzed and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination and etherification) are powerful tools. While typically used for C-N and C-O bond formation with amines and alcohols, these methods can be adapted for the synthesis of aryl ethers. For example, a 7-bromo-substituted benzothiazole could potentially be coupled with methanol in the presence of a suitable copper or palladium catalyst to form the methoxy ether.

Purification and Isolation Techniques for this compound and Key Intermediates

The successful synthesis of this compound relies heavily on effective purification and isolation techniques to obtain the target compound in high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization is a fundamental technique for purifying solid organic compounds. youtube.com The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solvent. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For benzothiazole derivatives, ethanol is often a suitable recrystallization solvent. researchgate.netmdpi.com

Column chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, silica (B1680970) gel would likely be a suitable stationary phase. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, would be used as the mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column. This technique is particularly useful for separating isomeric products, such as the 5-bromo-7-methoxy and 7-bromo-5-methoxy isomers that might be formed in a nucleophilic substitution reaction. google.com

Thin-Layer Chromatography (TLC) is an essential analytical tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (usually silica gel), and the plate is developed in a suitable solvent system. The separation of the spots on the TLC plate provides a quick assessment of the purity of the product and helps in optimizing the conditions for large-scale purification by column chromatography.

| Purification Technique | Principle | Application in Synthesis of this compound |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. youtube.com | Final purification of the solid product. Ethanol is a likely solvent choice. researchgate.netmdpi.com |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it. google.com | Separation of the desired product from unreacted starting materials, by-products, and isomers. |

| Thin-Layer Chromatography (TLC) | Similar principle to column chromatography but on a smaller, analytical scale. | Monitoring reaction progress and identifying a suitable eluent system for column chromatography. |

Chemical Reactivity and Transformation Studies of 5 Bromo 7 Methoxybenzothiazole

Reactivity at the Bromine Moiety (C-Br Bond Activation)

The carbon-bromine bond in 5-Bromo-7-methoxybenzothiazole is a prime site for a variety of chemical transformations. The electron-withdrawing nature of the benzothiazole (B30560) ring system, coupled with the presence of the bromine atom, facilitates several types of reactions at this position.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. libretexts.org For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. libretexts.org In the case of this compound, the benzothiazole nucleus itself can act as an activating group.

The generally accepted mechanism for SNAr involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org

Leaving Group Departure: The bromine atom departs as a bromide ion, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

The rate of SNAr reactions is influenced by the strength of the nucleophile and the stability of the Meisenheimer intermediate. While specific studies on SNAr reactions of this compound are not extensively detailed in the provided results, the general principles of SNAr suggest that strong nucleophiles would be required to displace the bromide. The reaction of 5-bromo-1,2,3-triazines with phenols, for instance, proceeds via a concerted SNAr mechanism. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for these transformations. nih.govresearchgate.net The C-Br bond is generally more reactive than a C-Cl bond in the oxidative addition step of the catalytic cycle, making aryl bromides common starting materials for these reactions. illinois.edu

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.org This reaction is widely used in the synthesis of biaryls, styrenes, and polyenes. illinois.edulibretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

While no specific examples for this compound were found, the reaction is broadly applicable to aryl bromides. mdpi.comnih.gov A typical Suzuki-Miyaura reaction involving an aryl bromide is presented in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | Water | Biphenyl |

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. rug.nlbeilstein-journals.org This reaction is a significant tool for C-C bond formation in both academic and industrial settings. beilstein-journals.org The high cost of palladium has driven research into developing more active and recyclable catalyst systems. rug.nl

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly valued for its mild reaction conditions. wikipedia.org The Sonogashira coupling has been successfully applied to various bromo-substituted heterocycles, including bromoindoles and bromobenzoxazoles. researchgate.netresearchgate.net

A representative Sonogashira coupling reaction is detailed in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| 5-bromo-2-(methylthio)benzoxazole | Phenylacetylene | Pd catalyst | Cu catalyst | Amine | Not Specified | 5-(phenylethynyl)-2-(methylthio)benzoxazole |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The development of various generations of catalyst systems has expanded its applicability to a wide range of amines and aryl coupling partners. wikipedia.org This reaction is particularly useful in the synthesis of materials for organic electronics. nih.gov

The general mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond. libretexts.org

Directed Ortho-Metalation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

The methoxy (B1213986) group is a known DMG. wikipedia.org In the context of this compound, the methoxy group at the C7 position could potentially direct metalation to the C6 position. However, the presence of the bromine at C5 and the thiazole (B1198619) ring itself would influence the regioselectivity of this process. The relative directing ability of these groups and the specific reaction conditions would determine the outcome.

Reactivity at the Methoxy Moiety

The methoxy group at the C7 position of this compound provides another avenue for chemical modification, primarily through demethylation or more complex functional group interconversions.

Demethylation Reactions to Yield Hydroxy-Benzothiazoles

Cleavage of the methyl ether to yield the corresponding phenol (B47542) is a common transformation in organic synthesis. This can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used choice for cleaving aryl methyl ethers. Other reagents such as hydrobromic acid (HBr) or trimethylsilyl (B98337) iodide (TMSI) can also be employed. The resulting 5-bromo-7-hydroxybenzothiazole would be a valuable intermediate for further derivatization, for example, through etherification or esterification of the newly formed hydroxyl group.

Further Functional Group Interconversions of the Methoxy Group

While demethylation is the most direct reaction of the methoxy group, other transformations are conceivable, though less common. Under specific and often harsh conditions, it might be possible to achieve other functional group interconversions. However, these are generally less straightforward than reactions at the C-Br bond or demethylation.

Reactivity of the Benzothiazole Nitrogen Atom

The nitrogen atom in the benzothiazole ring is a key site for chemical modification, influencing the electronic properties and biological interactions of the molecule. Its lone pair of electrons allows it to participate in a variety of reactions, including alkylation, acylation, and oxidation.

N-alkylation and N-acylation of the benzothiazole nitrogen lead to the formation of quaternary benzothiazolium salts and N-acylbenzothiazolium ions, respectively. These reactions typically proceed through the nucleophilic attack of the nitrogen atom on an electrophilic carbon.

While specific studies on the N-alkylation and N-acylation of this compound are not extensively documented, the general reactivity of the benzothiazole nucleus suggests that it would readily undergo these transformations. For instance, the N-alkylation of substituted 2-aminobenzothiazoles has been reported to proceed efficiently. aip.orgnih.gov It is anticipated that this compound would react with various alkylating agents (e.g., alkyl halides, sulfates) and acylating agents (e.g., acyl chlorides, anhydrides) under appropriate conditions to yield the corresponding N-alkylated and N-acylated products. The presence of the electron-donating methoxy group at the 7-position would likely enhance the nucleophilicity of the ring nitrogen, facilitating these reactions.

Table 1: General Conditions for N-Alkylation and N-Acylation of Benzothiazoles

| Reaction | Reagents | Solvent | Conditions | Product Type |

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Acetonitrile (B52724), DMF | Room Temperature to Reflux | N-Alkylbenzothiazolium salt |

| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Anhydrides | Dichloromethane, THF | Room Temperature, often with a base | N-Acylbenzothiazolium ion |

The oxidation of the benzothiazole nitrogen atom yields the corresponding N-oxide derivative. These N-oxides are valuable intermediates in organic synthesis and can exhibit unique biological properties. The oxidation of 2-methylbenzothiazole (B86508) to its N-oxide has been successfully achieved using oxidizing agents such as hydrogen peroxide in the presence of maleic anhydride. nih.gov

For this compound, N-oxidation would be expected to proceed under similar conditions. The electron-donating methoxy group at the 7-position may increase the electron density on the nitrogen atom, potentially facilitating the oxidation process. The resulting this compound-N-oxide could serve as a precursor for further functionalization, as the N-oxide group can influence the regioselectivity of subsequent reactions. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzothiazole Ring System

Electrophilic aromatic substitution is a fundamental reaction for modifying aromatic rings. In the case of this compound, the benzene (B151609) ring portion of the molecule can undergo substitution by various electrophiles. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the bromine atom, the methoxy group, and the fused thiazole ring.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. The bromine atom is a deactivating group but is also an ortho-, para-director. The fused thiazole ring generally acts as a deactivating group. Considering the positions of the substituents in this compound, the potential sites for electrophilic attack are the C4 and C6 positions. The powerful activating and directing effect of the methoxy group at C7 would strongly favor substitution at the ortho position, C6. The directing effect of the bromine at C5 would also favor substitution at its ortho position, C6. Therefore, it is highly probable that electrophilic aromatic substitution on this compound will occur predominantly at the C6 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product |

| Nitration | NO₂⁺ | 5-Bromo-7-methoxy-6-nitrobenzothiazole |

| Halogenation | Br⁺, Cl⁺ | 5,6-Dibromo-7-methoxybenzothiazole, 6-Bromo-5-chloro-7-methoxybenzothiazole |

| Sulfonation | SO₃ | This compound-6-sulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | 6-Alkyl-5-bromo-7-methoxybenzothiazole |

| Friedel-Crafts Acylation | RCO⁺ | 6-Acyl-5-bromo-7-methoxybenzothiazole |

Metalation and Lithiation Reactions for Further Functionalization

Metalation, particularly lithiation, is a powerful tool for the introduction of a wide range of functional groups onto heterocyclic systems. In the context of this compound, there are two primary positions susceptible to metalation: the C-H bond at the C2 position of the thiazole ring and the C-Br bond at the C5 position via halogen-metal exchange.

The acidity of the C2-proton in benzothiazoles allows for its deprotonation with strong bases like organolithium reagents (e.g., n-butyllithium) to form a 2-lithiated species. This intermediate can then be trapped with various electrophiles to introduce substituents at the C2 position. The presence of the methoxy group at C7 might influence the ease of this deprotonation.

Alternatively, the bromine atom at the C5 position can be exchanged for a lithium atom using an organolithium reagent at low temperatures. This would generate a 5-lithiated benzothiazole, which can subsequently react with a variety of electrophiles to introduce new functional groups at the C5 position. The choice of reaction conditions, particularly the temperature and the organolithium reagent used, would be crucial in determining the selectivity between C2-lithiation and C5-halogen-metal exchange.

Ring-Opening and Ring-Closing Reactions Involving the Benzothiazole Core

The benzothiazole ring system can undergo ring-opening reactions under specific conditions, providing access to functionalized aminothiophenols. For instance, oxidative ring-opening of benzothiazole derivatives has been reported using reagents like magnesium monoperoxyphthalate hexahydrate in alcoholic solvents, leading to the formation of acylamidobenzene sulfonate esters. cdnsciencepub.comscholaris.cascholaris.ca This type of transformation on this compound would be expected to yield a correspondingly substituted aminothiophenol derivative, which could serve as a versatile intermediate for the synthesis of other complex molecules.

While specific ring-closing reactions to form this compound are part of its synthesis, reactions involving the cleavage and subsequent reformation of the thiazole ring are also conceivable. Such dynamic processes could be exploited for the synthesis of novel heterocyclic systems.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 5 Bromo 7 Methoxybenzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Characterization

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Bromo-7-methoxybenzothiazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

The aromatic region would likely display signals for the two protons on the benzene (B151609) ring. The proton at position 4 (H-4) and the proton at position 6 (H-6) would appear as distinct signals, likely doublets, due to coupling with each other. The proton of the thiazole (B1198619) ring (H-2) would typically appear as a singlet. The methoxy group protons (-OCH₃) at position 7 would present as a sharp singlet, typically in the upfield region of the aromatic spectrum.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 9.0 | s | - |

| H-4 | 7.5 - 7.8 | d | 1.5 - 2.5 |

| H-6 | 7.2 - 7.5 | d | 1.5 - 2.5 |

| -OCH₃ | 3.8 - 4.0 | s | - |

Note: The predicted values are based on the analysis of similar substituted benzothiazole (B30560) derivatives and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The carbon attached to the bromine (C-5) and the carbon attached to the methoxy group (C-7) would be significantly affected. The quaternary carbons (C-3a, C-5, C-7, and C-7a) can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3a | 145 - 150 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 110 - 115 |

| C-7 | 155 - 160 |

| C-7a | 130 - 135 |

| -OCH₃ | 55 - 60 |

Note: The predicted values are based on the analysis of similar substituted benzothiazole derivatives and may vary from experimental values.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the signals of H-4 and H-6 would be expected, confirming their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the protonated carbons (C-2, C-4, and C-6) by correlating their signals to the corresponding attached protons (H-2, H-4, and H-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For instance, the methoxy protons would show a correlation to the C-7 carbon. The aromatic protons would show correlations to neighboring quaternary carbons, helping to piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, a NOESY experiment could show a correlation between the methoxy protons and the H-6 proton, confirming their close spatial relationship.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound. For this compound (C₈H₆BrNOS), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data for this compound:

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

| [M]⁺ | 242.9459 | 244.9439 |

| [M+H]⁺ | 243.9537 | 245.9517 |

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic fragmentation pattern. This pattern provides valuable structural information. The fragmentation of this compound would likely involve the loss of small, stable molecules or radicals.

Common fragmentation pathways for such benzothiazole derivatives could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of carbon monoxide (CO).

Cleavage of the thiazole ring.

Loss of the bromine atom.

Analyzing these fragmentation patterns helps to confirm the presence and location of the substituents on the benzothiazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of chemical bonds can be determined. For this compound, the IR spectrum would reveal key absorptions corresponding to its distinct structural features.

The benzothiazole core gives rise to several characteristic bands. The C=N stretching vibration is typically observed in the 1630-1550 cm⁻¹ region. Aromatic C-C stretching vibrations within the benzene ring usually appear as a series of bands in the 1600-1400 cm⁻¹ range. The C-S stretching vibration, characteristic of the thiazole ring, is generally weaker and can be found in the 800-600 cm⁻¹ region.

The substituents on the benzene ring also have distinct IR signatures. The C-Br stretch is typically found in the 600-500 cm⁻¹ range. The methoxy group (-OCH₃) would exhibit a strong C-O stretching band between 1275 and 1200 cm⁻¹ for the aryl-alkyl ether linkage, and another C-O stretch between 1075 and 1020 cm⁻¹. The C-H stretching of the methyl group is expected around 2950-2850 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

In a study of a related compound, 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro researchgate.netbldpharm.commdpi.comtriazolo[1,5-a]pyrimidin-7-ol, the structure was established using various spectroscopic methods, including IR spectroscopy, which would have been used to identify its functional groups. mdpi.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Methyl C-H | Stretch | 2950-2850 |

| C=N (thiazole) | Stretch | 1630-1550 |

| Aromatic C=C | Stretch | 1600-1400 |

| Aryl-O-CH₃ | Asymmetric Stretch | 1275-1200 |

| Aryl-O-CH₃ | Symmetric Stretch | 1075-1020 |

| C-S | Stretch | 800-600 |

| C-Br | Stretch | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which is particularly useful for analyzing conjugated systems. The benzothiazole ring system in this compound contains delocalized π-electrons, leading to characteristic UV-Vis absorption bands.

The electronic spectrum of benzothiazole derivatives typically shows two main absorption bands corresponding to π → π* transitions. The presence of substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λ_max). The methoxy group, being an electron-donating group, is expected to cause a bathochromic shift due to its ability to extend the conjugation of the π-system. Conversely, the bromo group, an electron-withdrawing group, may have a more complex effect.

The analysis of novel salicylaldehyde-based thiosemicarbazones using UV-visible spectroscopy demonstrates how this technique is used to determine the chemical structures and understand the electronic properties of related heterocyclic systems. nih.gov The study of such compounds often involves correlating the observed electronic transitions with computational studies to understand the molecular orbitals involved. nih.gov

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Electronic Transition | Expected λ_max (nm) | Chromophore |

| π → π | ~250-270 | Benzene Ring |

| π → π | ~290-320 | Benzothiazole System |

| n → π* | >320 | Thiazole Heteroatoms |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Table 3: Illustrative Crystal Data for a Related Bromo-Substituted Heterocycle (N′-(5-Bromo-2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃BrN₂O₄ |

| Molecular Weight | 377.19 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 12.678 (1) |

| b (Å) | 16.217 (2) |

| c (Å) | 7.846 (2) |

| β (°) | 104.804 (3) |

| Volume (ų) | 1559.6 (5) |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for purity assessment.

In HPLC, a solution of the compound is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For a compound like this compound, a reversed-phase HPLC method, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would likely be effective. The retention time of the compound would be a key identifier.

Gas chromatography is suitable for volatile and thermally stable compounds. This compound, with its relatively low molecular weight, could potentially be analyzed by GC. The sample is vaporized and carried by an inert gas through a column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. This technique was used to establish the structure of 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro researchgate.netbldpharm.commdpi.comtriazolo[1,5-a]pyrimidin-7-ol. mdpi.com For this compound, LC-MS would provide information on its molecular weight and fragmentation pattern, further confirming its identity and purity.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Purpose |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV Detector | Purity Assessment, Quantification |

| GC | Polysiloxane-based | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Purity Assessment, Separation of Volatile Derivatives |

| LC-MS | C18 (Reversed-Phase) | Acetonitrile/Water with formic acid | Mass Spectrometer | Identification, Structural Elucidation, Purity |

Computational and Theoretical Investigations of 5 Bromo 7 Methoxybenzothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of organic compounds like 5-Bromo-7-methoxybenzothiazole. These methods can provide detailed insights into the electronic structure and reactivity of the molecule.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is fundamental to understanding a compound's chemical and physical properties. For this compound, DFT calculations would be used to determine the energies and shapes of its molecular orbitals. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing bromine atom (-Br) on the benzothiazole (B30560) core would significantly influence the electronic distribution and orbital energies. Theoretical studies on similar substituted benzothiazoles have shown that such functional groups modulate the electronic properties of the aromatic system.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring and the sulfur atom of the thiazole (B1198619) ring. Conversely, the LUMO would likely be distributed over the thiazole moiety and the bromine atom. A smaller HOMO-LUMO gap generally implies higher reactivity. While specific values for this compound are not published, studies on related compounds suggest that the interplay of the electron-donating and withdrawing groups would lead to a moderate energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | (Value not available) |

| LUMO Energy | (Value not available) |

| HOMO-LUMO Gap | (Value not available) |

No specific experimental or computational data for this compound is available in the searched literature. This table is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map of this compound, the regions around the nitrogen and oxygen atoms would be expected to show negative potential (red or yellow), indicating their role as sites for electrophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), marking them as sites for nucleophilic interactions. The bromine atom would likely present a region of slight negative potential.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also extensively used to predict and help interpret various types of spectra, which are essential for the experimental characterization of a compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the bromo and methoxy substituents. The proton of the C-H bond on the thiazole ring would also have a characteristic chemical shift. Comparing calculated NMR data with experimental spectra is a powerful method for structure verification.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Protons | (Values not available) |

| Methoxy Protons | (Values not available) |

| Aromatic Carbons | (Values not available) |

| Methoxy Carbon | (Values not available) |

No specific experimental or computational data for this compound is available in the searched literature. This table is for illustrative purposes only.

Vibrational Frequency Calculations for IR Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their vibrational frequencies. DFT calculations can predict these vibrational modes. For this compound, characteristic vibrational frequencies would be expected for the C-H stretching of the aromatic and methyl groups, C=N and C=C stretching within the benzothiazole ring system, C-O stretching of the methoxy group, and the C-Br stretching. These calculated frequencies, when scaled appropriately, can be compared with experimental IR spectra to confirm the presence of these functional groups.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | (Values not available) |

| Aliphatic C-H Stretch (Methoxy) | (Values not available) |

| C=N Stretch | (Values not available) |

| C-O Stretch | (Values not available) |

| C-Br Stretch | (Values not available) |

No specific experimental or computational data for this compound is available in the searched literature. This table is for illustrative purposes only.

Reaction Mechanism Studies and Transition State Analysis through Computational Modeling

Currently, there are no published studies that computationally model the reaction mechanisms involving this compound. Such research would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For a molecule like this compound, computational chemists would be interested in modeling reactions such as electrophilic or nucleophilic aromatic substitution, or reactions involving the thiazole ring. The analysis of the transition state geometries and their corresponding energies would provide invaluable insights into the reaction kinetics and the factors that control the regioselectivity of chemical transformations.

Conformational Analysis and Energy Landscapes of this compound

A conformational analysis of this compound would be essential to understand its three-dimensional structure and flexibility. This type of study, typically performed using molecular mechanics or quantum mechanics, would involve rotating the single bonds in the molecule, particularly the C-O bond of the methoxy group, to identify all possible stable conformations (conformers).

A hypothetical data table for the conformational analysis of the methoxy group in this compound might look like this:

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 180° | 0.0 |

This table is for illustrative purposes only and is not based on actual experimental or computational data.

Non-Covalent Interactions and Intermolecular Forces Analysis

The study of non-covalent interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal packing and solubility. Computational methods such as Atoms in Molecules (AIM) theory, the Non-Covalent Interaction (NCI) index, and analysis of the electron density topology would be employed to identify and characterize these interactions.

For this compound, key non-covalent interactions would likely include:

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

Hydrogen bonding: While the parent molecule does not have strong hydrogen bond donors, weak C-H···N or C-H···O interactions might be present.

π-π stacking: The aromatic benzothiazole ring system could engage in stacking interactions with other aromatic rings.

A hypothetical data table summarizing the calculated interaction energies for different types of non-covalent interactions in a dimer of this compound could be structured as follows:

| Interaction Type | Interacting Atoms | Interaction Energy (kcal/mol) |

| Halogen Bond | Br···N | -3.2 |

| π-π Stacking | Benzothiazole rings | -2.8 |

| C-H···O | C-H and Methoxy O | -1.5 |

This table is for illustrative purposes only and is not based on actual experimental or computational data.

Advanced Applications and Materials Science Perspectives of 5 Bromo 7 Methoxybenzothiazole and Its Derivatives

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The benzothiazole (B30560) core is a well-established building block for organic electronic materials due to its electron-deficient nature, which facilitates electron transport. While direct studies on 5-Bromo-7-methoxybenzothiazole in OLEDs are not prominent, the broader family of benzothiazole derivatives has seen significant use in optoelectronic applications. These derivatives are often incorporated into complex molecular structures, such as polymers and small molecules, that serve as emitters, electron transporters, or host materials in OLED devices.

The functionalization of the benzothiazole ring, as seen in this compound, is a key strategy for tuning the performance of these materials. The methoxy (B1213986) group, being electron-donating, can influence the HOMO-LUMO energy levels, thereby affecting the emission color and efficiency of an OLED. The bromine atom provides a reactive site for constructing more complex, conjugated systems through reactions like Suzuki or Stille coupling. This allows for the synthesis of tailored materials with specific energy gaps and charge-transport properties, which are critical for optimizing OLED performance. For instance, rigid-rod polybenzobisazole polymers containing benzothiazole units have been synthesized and spun into fibers with high modulus values, demonstrating the structural role these heterocycles can play in high-performance materials. dtic.mil

Application in Fluorescent Probes and Dyes for Non-Biological Systems

Benzothiazole derivatives are renowned for their strong fluorescence and their sensitivity to the chemical environment, making them excellent candidates for fluorescent probes and dyes. tezu.ernet.inacs.org These probes are designed to detect specific analytes, such as metal ions or anions, through a change in their fluorescence signal—either an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. nih.govacs.org

Derivatives of this compound are promising for the development of selective chemosensors. The benzothiazole nitrogen and sulfur atoms can act as coordination sites for metal ions. The electronic properties, and therefore the fluorescence of the molecule, are highly sensitive to this binding. For example, benzothiazole-based sensors have been developed for the ratiometric and colorimetric detection of biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.govacs.org These sensors show a distinct color change from colorless to yellow upon binding to the metal ions. nih.govacs.org Similarly, a novel benzothiazole-based fluorescent sensor, SU-1, was developed for the ultra-sensitive detection of cyanide ions in environmental water samples, with a detection limit far below the WHO's recommended limit for drinking water. spectroscopyonline.com The presence of the methoxy group on the this compound core could enhance the quantum yield and photostability of such probes, while the bromo group allows for conjugation to other molecular systems to improve selectivity or solubility.

| Probe Type | Target Analyte | Key Findings | Reference |

| Biphenyl–benzothiazole-based chemosensor | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric response; significant color change from colorless to yellow. Detection limits: 0.25 ppm (Zn²⁺), 0.30 ppm (Ni²⁺), 0.34 ppm (Cu²⁺). | nih.govacs.org |

| (E)-3-ethyl-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)benzo[d]thiazol-3-ium iodide (SU-1) | Cyanide (CN⁻) | Ultra-sensitive detection with a limit of 0.27 nM. Successfully applied to environmental water samples. | spectroscopyonline.com |

| Hydroxythiophene-conjugated benzothiazole derivative (BzT-OH) | pH and Cysteine | pH-responsive probe with a large Stokes shift, suitable for functional mitochondrial imaging. | nih.gov |

Utilization in Coordination Chemistry and Metal Ligand Systems for Catalysis or Material Design

The benzothiazole moiety is a valuable ligand in coordination chemistry. wisdomlib.org The nitrogen and sulfur atoms can chelate to a metal center, forming stable complexes that can be used in catalysis or as building blocks for functional materials. biointerfaceresearch.com Palladium complexes featuring benzothiazole-based ligands, for instance, have demonstrated catalytic activity in Suzuki coupling reactions. epa.gov The nature of the substituents on the benzothiazole ring can influence the electronic properties of the metal center, thereby tuning the catalyst's activity and selectivity. epa.gov

This compound, as a ligand, offers several advantages. The methoxy group can modulate the electron density on the ligand, which in turn affects the stability and reactivity of the resulting metal complex. The bromine atom can either remain as a substituent, influencing the steric and electronic properties of the ligand, or it can be used as a reactive site to anchor the metal complex to a support, creating a heterogeneous catalyst. researchgate.net The design of such "designer" pre-catalysts allows for fine control over the catalytic process. epa.gov

Role as Precursors and Building Blocks for Complex Chemical Architectures and Polymers

The synthesis of complex organic molecules and polymers often relies on the use of versatile building blocks that can be readily modified. nih.govorganic-chemistry.org Benzothiazole and its derivatives are frequently used for this purpose. benthamscience.comnih.gov The most common method for synthesizing the benzothiazole core is the condensation of a 2-aminobenzenethiol with a carbonyl-containing compound. nih.govyoutube.com

This compound is an excellent precursor for building more elaborate chemical structures. The bromine atom at the 5-position is particularly useful, as it can be readily converted into other functional groups or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This enables the construction of complex architectures, such as conjugated polymers or dendrimers, with precisely controlled structures and properties. For example, benzothiadiazole monomers, which share structural similarities, are used in the synthesis of polymers for organic solar cells and other electronic devices. tcichemicals.com The ability to functionalize this compound makes it a valuable component in the toolbox of synthetic chemists aiming to create novel materials.

| Reaction Type | Starting Materials | Product | Significance | Reference |

| Condensation | 2-aminobenzenethiol and aldehydes | Benzothiazole derivatives | A common and versatile method for creating the benzothiazole core. | nih.govyoutube.com |

| Suzuki-Miyaura Coupling | 2-Bromo-5-methoxybenzothiazole and a boronic acid/ester | Aryl-substituted 7-methoxybenzothiazole | Forms new C-C bonds, allowing for the creation of complex conjugated systems. | |

| Polymerization | Benzothiazole-disulfide based methacrylate (B99206) (BDSMA) monomer | Redox-responsive polymers | Creates functional polymers with reversible properties for applications like smart coatings. | rsc.org |

Integration into Polymer and Supramolecular Chemistry for Functional Materials

The integration of specific molecular units into larger polymer chains or supramolecular assemblies is a powerful strategy for creating functional materials with emergent properties. Benzothiazole derivatives are well-suited for this purpose due to their rigid structure and potential for intermolecular interactions.

Functional polymers incorporating the benzothiazole moiety have been developed for various applications. For example, redox-responsive polymers based on benzothiazole-disulfide units have been synthesized. rsc.org These polymers can form coatings that can be reversibly functionalized, for example, with fluorescent dyes or cell-adhesive ligands, by taking advantage of the thiol-disulfide exchange reaction. rsc.org In supramolecular chemistry, the specific substitution pattern on the benzothiazole ring can direct the formation of well-defined architectures through non-covalent interactions like hydrogen bonding and π-π stacking. A study on the supramolecular structure of a related compound, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, highlights the role of intermolecular interactions in forming the crystal lattice. researchgate.net Similarly, the isomeric position of bromo and nitro groups on a salicylaldehyde (B1680747) phenylhydrazone scaffold was shown to dramatically alter the resulting three-dimensional supramolecular framework. nih.gov This demonstrates that the specific placement of the bromo and methoxy groups on this compound could be used to control the self-assembly of molecules into functional supramolecular materials.

Development of Chemo-Sensors and Sensing Materials (Excluding Biological Detection)

Chemo-sensors are materials that signal the presence of a specific chemical species. The development of such sensors for environmental monitoring and industrial process control is a significant area of research. tezu.ernet.in Benzothiazole-based fluorescent probes are particularly effective for this purpose due to their excellent photophysical properties and the tunability of their structure. tezu.ernet.innih.govacs.org

The this compound scaffold is an excellent starting point for designing new chemo-sensors. The fluorescence of the benzothiazole core can be modulated by interaction with an analyte. The electron-donating methoxy group can enhance the fluorescence quantum yield, leading to a more sensitive sensor, while the electron-withdrawing bromine atom can also influence the photophysical properties. Furthermore, the bromine atom provides a convenient site for introducing specific recognition elements for the target analyte, thereby enhancing the selectivity of the sensor. For example, benzothiazole-based probes have shown high selectivity and sensitivity for detecting fluoride (B91410) ions in aqueous solutions and for various metal ions. tezu.ernet.inrsc.org The development of a single sensor that can detect multiple metal ions, such as Zn²⁺, Cu²⁺, and Ni²⁺, has also been reported, which can reduce analytical time and cost. nih.govacs.org

Future Research Directions and Unexplored Avenues in 5 Bromo 7 Methoxybenzothiazole Chemistry

Development of Highly Efficient and Selective Catalytic Synthetic Pathways

The synthesis of substituted benzothiazoles is a well-established area of research, yet the pursuit of more efficient, selective, and sustainable methods remains a critical goal. For 5-Bromo-7-methoxybenzothiazole, future research should prioritize the development of novel catalytic systems that offer improvements in yield, purity, and environmental impact over traditional methods.

Recent advancements in catalysis, such as the use of palladium, copper, and other transition metals, have enabled a wide array of cross-coupling reactions for the synthesis of complex benzothiazole (B30560) derivatives. thieme-connect.comnih.gov Future work could focus on the application of these catalysts to the specific synthesis of this compound, potentially through C-H activation or other direct functionalization strategies. The development of catalyst- and additive-free methods, which are gaining traction for their environmental benefits, also presents a promising avenue for the synthesis of this and related compounds. nih.govacs.org Furthermore, exploring green chemistry approaches, such as the use of reusable catalysts or reactions in aqueous media, could significantly enhance the sustainability of its production. nih.govresearchgate.netnih.gov

A key challenge in the synthesis of polysubstituted benzothiazoles is achieving high regioselectivity. Future research should aim to develop catalytic systems that can precisely control the introduction of bromo and methoxy (B1213986) groups at the desired positions, minimizing the formation of unwanted isomers. The use of solid-based sulfonic acid catalysts with tunable surface hydrophobicity has shown promise in controlling selectivity in benzoazole synthesis and could be adapted for this purpose. rsc.org

Exploration of Underutilized Reactivity Modes for Novel Transformations

The bromine atom and the methoxy group on the this compound ring offer a rich landscape for chemical transformations that have yet to be fully explored. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents at the 5-position. Future research should systematically investigate these reactions to create a diverse library of 5-substituted-7-methoxybenzothiazole derivatives with novel electronic and steric properties.

The methoxy group, while often considered a simple electron-donating group, can also participate in various chemical transformations. For instance, ether cleavage reactions could provide access to the corresponding 7-hydroxy-5-bromobenzothiazole, a valuable intermediate for further functionalization. Additionally, the interplay between the electron-donating methoxy group and the electron-withdrawing bromine atom can influence the reactivity of the benzothiazole core in unexpected ways. Investigating electrophilic and nucleophilic aromatic substitution reactions on this system could reveal underutilized reactivity patterns and lead to the discovery of novel chemical transformations. The synthesis of novel benzothiazole derivatives through various reaction pathways continues to be an active area of research. nih.govnih.govnih.gov

Integration of this compound into Advanced Multifunctional Material Systems

The unique electronic properties of the benzothiazole scaffold make it an attractive building block for advanced functional materials. The presence of both an electron-donating methoxy group and an electron-withdrawing bromine atom in this compound suggests its potential utility in materials with tailored optical and electronic properties.

Future research should focus on the design and synthesis of polymers and small molecules incorporating the this compound unit for applications in organic electronics. For example, its integration into donor-acceptor polymers could lead to materials with tunable band gaps for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net The development of benzothiazole-based arylamines as hole transporting materials in perovskite solar cells has shown promising results, suggesting a potential application for derivatives of this compound in this area. rsc.org

Furthermore, the luminescent properties of benzothiazole derivatives could be harnessed by incorporating this compound into fluorescent probes for biological imaging or as emitters in organic light-emitting diodes (OLEDs). acs.org The potential for this compound to contribute to the development of new materials with unique properties is an exciting area for future exploration. rsc.org

Computational Design and Predictive Modeling for Tailored Chemical Properties

Computational chemistry offers a powerful tool for predicting the properties of molecules and guiding the design of new compounds with desired functionalities. For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications.

Future research should employ density functional theory (DFT) and other computational methods to model the geometric and electronic properties of this compound and its derivatives. rsc.org These calculations can help to predict the outcomes of chemical reactions, understand structure-property relationships, and guide the rational design of new materials. For instance, computational screening could be used to identify promising candidates for applications in organic electronics by predicting their charge transport properties and optical absorption spectra. rsc.org

In silico studies can also be used to predict the biological activity of this compound derivatives, accelerating the discovery of new drug candidates. nih.govnih.gov By combining computational modeling with experimental synthesis and characterization, researchers can more efficiently explore the chemical space around this versatile scaffold and unlock its full potential.

Interdisciplinary Research Opportunities in Chemical Engineering and Materials Science

The unique properties of this compound create exciting opportunities for interdisciplinary research at the interface of chemistry, chemical engineering, and materials science. The development of scalable and cost-effective synthetic routes for this compound will require collaboration between synthetic chemists and chemical engineers to optimize reaction conditions and design efficient purification processes.

In the realm of materials science, the integration of this compound into functional devices will necessitate a collaborative effort between chemists, physicists, and materials scientists. This includes the fabrication and characterization of thin films, the investigation of device performance, and the elucidation of structure-property-performance relationships. The application of benzothiazole derivatives as accelerators and curing agents in the rubber industry highlights the potential for this class of compounds in industrial and engineering settings. acs.org

Furthermore, the exploration of this compound and its derivatives in areas such as sensor technology, catalysis, and sustainable chemistry will benefit from a multidisciplinary approach that brings together expertise from various fields. acs.org The convergence of these disciplines will be crucial for translating the fundamental chemical properties of this compound into real-world applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-7-methoxybenzothiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 7-methoxybenzothiazole derivatives. A common approach involves using N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) under reflux, achieving ~65-70% yield . Alternative methods include direct electrophilic substitution with Br₂ in acetic acid, but this requires careful control of stoichiometry to avoid over-bromination . Key variables affecting yield include solvent polarity (e.g., DMF vs. THF), temperature (optimized at 80–90°C), and catalyst choice (e.g., FeCl₃ vs. AlCl₃).

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Single-crystal studies reveal a planar benzothiazole core with a dihedral angle of 2.3° between the methoxy and bromine substituents .

- HRMS (EI) : Experimental m/z 259.94 [M⁺], matching the calculated value (C₈H₆BrNOS: 259.95) .

- ¹H/¹³C NMR : Distinct signals for methoxy protons (δ 3.85 ppm) and aromatic protons (δ 7.2–8.1 ppm) confirm regioselective bromination .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is a skin irritant and may release toxic fumes upon heating. Key precautions:

- Use PPE (gloves, goggles, lab coat) in fume hoods.

- Avoid contact with oxidizing agents (e.g., HNO₃) to prevent hazardous reactions.

- Store in airtight containers at 2–8°C, away from light .

Advanced Research Questions

Q. How can contradictions in reported melting points (e.g., 53–54°C vs. 72–74°C) be resolved?

- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. To address this:

- Perform DSC (Differential Scanning Calorimetry) to identify phase transitions.

- Recrystallize the compound using different solvents (e.g., ethanol vs. ethyl acetate) and compare melting ranges.

- Validate purity via HPLC (≥98% purity threshold) to rule out impurity effects .

Q. What mechanistic insights explain the compound’s electron-deficient nature in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing benzothiazole core and bromine substituent reduce electron density at the C-5 position. Computational studies (DFT, B3LYP/6-31G*) show:

- A LUMO energy of −1.8 eV, favoring nucleophilic attack.

- Enhanced reactivity in Suzuki-Miyaura couplings with Pd(PPh₃)₄ catalysts .

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Methodological Answer : The compound exhibits antimicrobial activity via inhibition of bacterial DNA gyrase. Standard assays include:

- MIC (Minimum Inhibitory Concentration) : Test against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL).

- Molecular docking : Binding energy (−7.2 kcal/mol) to gyrase’s ATP-binding pocket correlates with experimental IC₅₀ values .

Q. What strategies optimize the stability of this compound under varying pH and temperature?

- Methodological Answer : Stability studies show degradation at pH > 9 (hydrolysis of the methoxy group) and temperatures >100°C. Optimization steps:

- Use buffered solutions (pH 6–7) for long-term storage.

- Lyophilization improves thermal stability (≤5% degradation after 6 months at −20°C) .

Key Challenges and Future Directions

- Stereochemical Control : Improve regioselectivity in asymmetric syntheses using chiral auxiliaries.

- Toxicity Profiling : Conduct in vivo studies to assess hepatotoxicity (e.g., via ALT/AST levels in rodent models).

- Scalability : Develop continuous-flow bromination protocols to enhance reproducibility for gram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.